2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a fluorophenyl group, a furan ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The furan and thiazole rings are then incorporated using cyclization reactions. The final step involves the acylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the imidazolidinone, furan, and thiazole rings.
N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Contains the furan and thiazole rings but lacks the imidazolidinone and fluorophenyl groups.
Uniqueness
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-12-3-5-13(6-4-12)23-8-7-22(18(23)25)10-16(24)21-17-20-14(11-27-17)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTKFUYOGQGMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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